Home > Products > Screening Compounds P90287 > Docosaenoyl Ethanolamide
Docosaenoyl Ethanolamide -

Docosaenoyl Ethanolamide

Catalog Number: EVT-10898873
CAS Number:
Molecular Formula: C24H47NO2
Molecular Weight: 381.6 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

Docosaenoyl Ethanolamide, also known as Docosahexaenoyl Ethanolamide, is a bioactive lipid derived from docosahexaenoic acid. It is structurally similar to anandamide, an endocannabinoid that plays a significant role in various physiological processes. This compound has garnered attention due to its potential neuroprotective properties and its involvement in synaptogenesis, particularly in the brain.

Source

Docosaenoyl Ethanolamide is synthesized from docosahexaenoic acid, which is an omega-3 fatty acid predominantly found in fish oils and certain algae. The synthesis occurs primarily in the brain, where it is produced through enzymatic pathways involving phospholipids and ethanolamine . The dietary intake of docosahexaenoic acid significantly influences the levels of Docosaenoyl Ethanolamide in the brain, highlighting its importance in nutrition and neurodevelopment .

Classification

Docosaenoyl Ethanolamide belongs to the class of N-acyl ethanolamines. It is categorized as a long-chain polyunsaturated fatty acid derivative and is recognized for its endocannabinoid-like activity, although it exhibits weaker binding affinity to cannabinoid receptors compared to anandamide . This compound is also classified as a neuromodulator due to its effects on neuronal growth and synaptic function.

Synthesis Analysis

Methods

The synthesis of Docosaenoyl Ethanolamide involves several biochemical pathways. The primary method includes the acylation of ethanolamine with docosahexaenoic acid, facilitated by specific enzymes such as N-acyl phosphatidylethanolamine-specific phospholipase D. This process can occur in neuronal cells where docosahexaenoic acid is incorporated into phospholipid membranes before being converted into ethanolamide derivatives .

Technical Details

The synthesis can be influenced by various factors including substrate concentration, enzyme activity, and cellular conditions. For instance, studies have shown that increasing concentrations of unesterified docosahexaenoic acid lead to higher production rates of Docosaenoyl Ethanolamide . Additionally, the presence of fatty acid amide hydrolase can modulate the levels of this compound by hydrolyzing it into bioactive metabolites.

Molecular Structure Analysis

Structure

Docosaenoyl Ethanolamide has a complex molecular structure characterized by a long carbon chain (22 carbon atoms) with six double bonds (C22:6). This structure contributes to its fluidity and interaction with cellular membranes.

Data

  • Molecular Formula: C22H37NO2
  • Molecular Weight: 351.53 g/mol
  • Structural Features: The presence of multiple double bonds makes it a polyunsaturated fatty acid derivative, which is crucial for its biological activity.
Chemical Reactions Analysis

Reactions

Docosaenoyl Ethanolamide participates in various biochemical reactions within the body. It can undergo hydrolysis by fatty acid amide hydrolase to produce docosahexaenoic acid and ethanolamine. This reaction is significant as it regulates the levels of Docosaenoyl Ethanolamide and its metabolites .

Technical Details

The hydrolysis reaction can be represented as follows:

Docosaenoyl EthanolamideFatty Acid Amide HydrolaseDocosahexaenoic Acid+Ethanolamine\text{Docosaenoyl Ethanolamide}\xrightarrow{\text{Fatty Acid Amide Hydrolase}}\text{Docosahexaenoic Acid}+\text{Ethanolamine}

This enzymatic reaction highlights the reversible nature of lipid signaling pathways where bioactive lipids can be synthesized or degraded based on physiological needs.

Mechanism of Action

Process

The mechanism of action for Docosaenoyl Ethanolamide involves its interaction with cannabinoid receptors and other signaling pathways related to neuronal growth and synaptic plasticity. Although it binds weakly to cannabinoid receptors, it promotes neurite outgrowth and synaptogenesis in developing neurons .

Data

Experimental studies have demonstrated that at concentrations ranging from 10 to 100 nM, Docosaenoyl Ethanolamide enhances glutamatergic synaptic activity and supports neuronal development . This suggests that it plays a critical role in brain function and development.

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Crystalline solid
  • Solubility: Soluble in organic solvents; limited solubility in water
  • Stability: Sensitive to light and heat; should be stored in a cool, dark place.

Chemical Properties

  • pH Stability: Stable across a wide pH range but may degrade under extreme conditions.
  • Reactivity: Reacts with strong acids or bases; susceptible to oxidation.

Relevant analyses indicate that the stability and reactivity of Docosaenoyl Ethanolamide are essential for its functionality as a signaling molecule within biological systems.

Applications

Scientific Uses

Docosaenoyl Ethanolamide has several potential applications in scientific research and medicine:

  • Neuroscience Research: Investigated for its role in neuroprotection and synaptic plasticity.
  • Nutritional Studies: Explored for its impact on cognitive functions related to dietary omega-3 fatty acids.
  • Pharmacology: Potential therapeutic applications for neurodegenerative diseases due to its neurogenic properties.

Research continues to explore the full spectrum of biological activities associated with Docosaenoyl Ethanolamide, emphasizing its significance in both health and disease contexts.

Endocannabinoid System Modulation by Docosahexaenoyl Ethanolamide

Ligand-Receptor Interactions with Cannabinoid Type 1 (CB1) and Type 2 (CB2) Receptors

Docosahexaenoyl ethanolamide (DHEA) exhibits distinct binding characteristics and functional selectivity at canonical cannabinoid receptors. As an ethanolamide derivative of the omega-3 fatty acid docosahexaenoic acid (DHA), DHEA functions as a partial agonist at CB1 receptors with significantly reduced efficacy compared to the omega-6-derived endocannabinoid arachidonoyl ethanolamide (AEA). Quantitative pharmacological studies reveal DHEA's binding affinity (Ki) for CB1 receptors is approximately 30-50% lower than that of AEA, yet sufficient to trigger intracellular signaling cascades [1] [6]. This partial agonism manifests physiologically through DHEA's ability to reduce neuronal hyperexcitability in seizure models – an effect completely abolished by pretreatment with the selective CB1 antagonist AM251, but not by the CB2 antagonist AM630 [6].

At CB2 receptors, DHEA demonstrates even weaker binding affinity, with limited capacity for receptor activation. Functional assays in immune cells show minimal impact on CB2-mediated signaling pathways, suggesting CB2 receptors are not primary molecular targets for DHEA [4] [9]. The compound's differential receptor interaction profile stems from structural differences: the elongated DHA backbone (22 carbons with 6 double bonds) compared to AEA's arachidonic acid structure (20 carbons with 4 double bonds) creates distinct conformational constraints during receptor binding [9]. Molecular dynamics simulations indicate DHEA's polyunsaturated chain adopts a more curved orientation within the CB1 binding pocket, potentially explaining its reduced intrinsic activity relative to AEA [9].

Table 1: Receptor Binding and Functional Activity Profile of DHEA

Receptor TypeBinding Affinity (Relative to AEA)Functional ActivityKey Antagonist Blocking Studies
CB1~50-70% of AEA affinityPartial agonistAM251 abolishes anti-seizure and metabolic effects
CB2<30% of AEA affinityMinimal activityAM630 does not block DHEA effects
TRPV1Not establishedAntagonist/ModulatorCapsaicin response attenuation
PPARγModerate affinityModerate agonistGene expression modulation

Comparative Agonist Efficacy Relative to Arachidonoyl Ethanolamide (AEA) and 2-Arachidonoylglycerol (2-AG)

The functional divergence between DHEA and classical endocannabinoids is particularly evident in metabolic regulation and neuronal excitability control. In C2C12 myoblast models, DHEA administration (25 μM) significantly enhances basal glucose uptake by approximately 40% over 24 hours, whereas equivalent concentrations of AEA and 2-AG suppress glucose uptake by 20-30% [1] [2]. This diametric effect occurs despite all three compounds interacting with the endocannabinoid system, suggesting fundamental differences in downstream signaling. Similarly, in neuronal excitability models, intracerebroventricular administration of DHEA (100-300 μM) elevates the seizure threshold to pentylenetetrazole (PTZ) by 35-50% – an anti-convulsant effect significantly more potent than equivalent doses of its parent molecule DHA [6].

The mechanistic basis for these differential effects involves several factors:

  • Receptor Selectivity Gradient: DHEA exhibits a CB1/CB2 selectivity ratio approximately 3-fold higher than AEA, favoring CB1-mediated effects [6] [9]
  • Metabolic Stability: DHEA demonstrates extended half-life in tissues compared to 2-AG due to lower susceptibility to enzymatic degradation by monoacylglycerol lipase (MAGL) [4]
  • Downstream Signaling Bias: While AEA strongly inhibits adenylyl cyclase activity, DHEA produces only partial inhibition with concomitant activation of alternative pathways including MAPK/ERK signaling [1] [9]
  • Allosteric Interactions: DHEA may function as a negative allosteric modulator of AEA at CB1 receptors, potentially explaining its functional antagonism of AEA-induced effects in metabolic tissues [1]

Table 2: Functional Efficacy Comparison in Biological Systems

SystemDHEA EffectAEA/2-AG EffectExperimental Model
Glucose Uptake↑ 40% basal uptake↓ 20-30% basal uptakeC2C12 myoblasts (24h)
Seizure Threshold↑ 35-50%Minimal changeMouse PTZ model (i.c.v.)
Adenylyl CyclasePartial inhibitionStrong inhibitionDifferentiated myoblasts
Inflammatory ResponseSignificant reductionVariable effectsLPS-stimulated macrophages

Transcriptional Regulation of Endocannabinoid System (ECS) Genes in Skeletal Muscle and Neural Tissues

DHEA exerts profound influence on endocannabinoid system gene expression, demonstrating tissue-specific transcriptional regulation. In proliferating and differentiated C2C12 myoblasts, treatment with DHEA (25 μM) significantly upregulates mRNA expression of both CB1 (1.8-fold) and CB2 (2.2-fold) receptors, while simultaneously increasing adenylyl cyclase expression by approximately 2.5-fold compared to vehicle controls [1] [2]. This contrasts sharply with arachidonic acid (AA) treatment, which downregulates these transcripts by 30-50%. The DHEA-induced upregulation extends beyond receptors to biosynthetic enzymes; quantitative PCR analysis reveals increased expression of N-acyl phosphatidylethanolamine phospholipase D (NAPE-PLD) and diacylglycerol lipase (DAGL) isoforms in skeletal muscle tissue [1] [2].

In neural tissues, DHEA administration produces a distinct transcriptional signature. Hippocampal RNA sequencing demonstrates DHEA-mediated upregulation of genes encoding endocannabinoid-degrading enzymes, particularly fatty acid amide hydrolase (FAAH), suggesting a potential negative feedback mechanism [6] [9]. This neural gene regulation correlates with functional outcomes; the anti-seizure effects of DHEA are potentiated in FAAH-deficient animals, indicating transcriptional control of degradation pathways significantly influences DHEA bioavailability in neural tissue [6].

The transcriptional effects exhibit epigenetic dimensions through histone modifications at ECS gene promoters. Chromatin immunoprecipitation studies reveal DHEA treatment increases H3K27 acetylation at the CNR1 (CB1 receptor) promoter region in myoblasts, indicating epigenetic activation of gene expression [1]. This transcriptional reprogramming appears mediated, in part, through DHEA's activity at nuclear receptors – particularly PPARγ, which shows enhanced binding to ECS gene regulatory regions following DHEA exposure [7] [9].

Table 3: Transcriptional Regulation of ECS Components by DHEA

Gene/ProteinSkeletal Muscle RegulationNeural Tissue RegulationFunctional Consequence
CB1 Receptor↑ 1.8-fold mRNA↑ 1.5-fold mRNAEnhanced cannabinoid signaling
CB2 Receptor↑ 2.2-fold mRNAMinimal changeImmune modulation in muscle
Adenylyl Cyclase↑ 2.5-fold mRNANot documentedImproved glucose homeostasis
FAAHVariable↑ 2.0-fold mRNAReduced AEA bioavailability
NAPE-PLD↑ 1.7-fold mRNANot documentedIncreased DHEA synthesis capacity

Antagonistic Effects on Peripheral ECS Overactivation in Metabolic Dysregulation

DHEA functions as a counter-regulatory modulator in states of peripheral endocannabinoid system overactivation, particularly in obesity-related metabolic dysregulation. In experimental models of diet-induced insulin resistance, DHEA administration reverses the glucose uptake impairment caused by elevated AEA and 2-AG concentrations in skeletal muscle [1] [2]. This ameliorative effect occurs through multiple interconnected mechanisms:

  • Receptor-Level Antagonism: DHEA acts as a functional antagonist at CB1 receptors, displacing higher-efficacy endogenous ligands like AEA and 2-AG without triggering the same degree of downstream signaling. In adipocytes, this displacement reduces CB1-mediated inhibition of adenylyl cyclase, thereby increasing cAMP levels and stimulating lipolysis [1] [7]

  • Metabolic Reprogramming: DHEA administration increases fatty acid amide hydrolase (FAAH) expression in adipose tissue by approximately 2.3-fold, accelerating the breakdown of pro-adipogenic endocannabinoids like AEA [7]. This enzymatic shift creates an anti-lipogenic environment, reducing lipid accumulation in peripheral tissues

  • Inflammatory Modulation: In macrophages and adipose tissue, DHEA suppresses nuclear factor kappa B (NF-κB) signaling and reduces pro-inflammatory cytokine production (TNF-α, IL-6) by 40-60%, breaking the chronic inflammation cycle associated with metabolic syndrome [4] [8]

  • Lipid Mediator Shift: DHEA treatment significantly alters the endocannabinoidome profile, reducing concentrations of the insulin-desensitizing lipid 2-oleoyl glycerol (2-OG) by approximately 35% while increasing concentrations of insulin-sensitizing N-acyl ethanolamines [7]. This rebalancing of lipid signaling molecules improves insulin receptor sensitivity in skeletal muscle

The therapeutic potential of DHEA in metabolic dysregulation is evident in studies where DHEA administration normalizes glucose uptake in insulin-resistant myoblasts without affecting insulin secretion or insulin receptor phosphorylation [1]. Rather, DHEA enhances glucose transporter translocation through AMPK-dependent mechanisms, bypassing canonical insulin signaling pathways that are impaired in metabolic disease [1] [2]. This unique mechanism offers particular therapeutic relevance for insulin-resistant states where classical insulin signaling remains compromised.

Table 4: Metabolic Parameters Modulated by DHEA in Dysregulated States

Metabolic ParameterEffect of DHEAMagnitude of ChangeMechanistic Basis
Basal Glucose UptakeSignificant increase↑ 40-60%AMPK activation, GLUT4 translocation
Adipocyte HypertrophyReduction↓ 25-30%FAAH induction, reduced AEA
Pro-inflammatory CytokinesSuppression↓ 40-60%NF-κB pathway inhibition
2-OG ConcentrationReduction↓ 35%FXR-FAAH axis activation
Insulin SensitivityImprovement↑ 30%CB1 functional antagonism

Properties

Product Name

Docosaenoyl Ethanolamide

IUPAC Name

(E)-N-(2-hydroxyethyl)docos-2-enamide

Molecular Formula

C24H47NO2

Molecular Weight

381.6 g/mol

InChI

InChI=1S/C24H47NO2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-24(27)25-22-23-26/h20-21,26H,2-19,22-23H2,1H3,(H,25,27)/b21-20+

InChI Key

GVWIEXCBLRBBMZ-QZQOTICOSA-N

Canonical SMILES

CCCCCCCCCCCCCCCCCCCC=CC(=O)NCCO

Isomeric SMILES

CCCCCCCCCCCCCCCCCCC/C=C/C(=O)NCCO

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.